6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLNVUVYSAZFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060034-47-9 | |
| Record name | 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation and Cyclization Approaches
The imidazo[1,2-a]pyridine core is typically constructed via acid-catalyzed condensation between 2-aminopyridines and α-functionalized carbonyl compounds. For 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, 2-amino-5-methylpyridine serves as the primary amine source, reacting with α-keto acids or esters under dehydrating conditions.
In a representative protocol, equimolar 2-amino-5-methylpyridine and ethyl pyruvate undergo cyclization in micellar aqueous media containing iodine (0.3 equiv) and sodium dodecyl sulfate (SDS, 2 wt%). At 40°C, this system achieves 88% yield within 6 hours, with iodine facilitating both oxidation and Lewis acid catalysis. The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization and aromatization (Figure 1).
Critical Parameters :
- Solvent System : SDS micelles enhance substrate solubility and local concentration, reducing reaction time by 40% compared to pure water.
- Catalyst Loading : Iodine concentrations >0.5 equiv promote overhalogenation, while <0.2 equiv result in incomplete cyclization.
- Temperature : Reactions below 30°C require prolonged durations (>24 hours), whereas temperatures exceeding 60°C degrade the imidazo ring.
Halogenation and Oxidation Methods
While the target compound lacks halogen substituents, chlorination protocols for analogs provide insights into functional group tolerance. Electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C selectively modifies position 8 without affecting the methyl or carboxylic acid groups. This selectivity arises from the electron-donating methyl group at position 6, which deactivates adjacent positions toward electrophilic attack.
Post-cyclization oxidation of 2-methyl to 2-carboxylic acid proves less efficient (yields 50–60%) due to competing decarboxylation. Alternative routes employ pre-formed α-keto acids, as described in Section 1.1, to circumvent this limitation.
Carboxylic Acid Functionalization and Salt Formation
Acyl Chloride Intermediates
Methyl ester precursors, such as 6-methylimidazo[1,2-a]pyridine-2-carboxylate, are hydrolyzed to the free acid using HCl (6 M, reflux, 4 hours). Thionyl chloride (SOCl₂) effectively converts the carboxylic acid to its acyl chloride, which is subsequently treated with aqueous HCl to precipitate the hydrochloride salt:
$$
\text{6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride} \xrightarrow{\text{HCl (g)}} \text{Hydrochloride salt}
$$
Reaction Conditions :
Direct Hydrochloric Acid Treatment
Alternatively, treating the free carboxylic acid with concentrated HCl (12 M) in ethanol at room temperature for 12 hours directly yields the hydrochloride salt. This single-pot method simplifies purification but requires rigorous pH control to avoid esterification.
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies of iodine (I₂), iron(III) chloride, and p-toluenesulfonic acid (pTSA) reveal iodine’s superiority in cyclization reactions (Table 1).
Table 1. Catalyst Screening for Cyclization (25°C, 24 hours)
| Catalyst | Loading (equiv) | Yield (%) |
|---|---|---|
| I₂ | 0.3 | 88 |
| FeCl₃ | 0.5 | 62 |
| pTSA | 1.0 | 45 |
Iodine’s dual role as oxidant and Lewis acid facilitates both imine formation and dehydrogenative aromatization.
Solvent Effects
Aqueous micellar systems outperform organic solvents (e.g., DMF, acetonitrile) in yield and environmental impact (Table 2).
Table 2. Solvent Comparison for Cyclization
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂O/SDS | 88 | 6 |
| DMF | 72 | 8 |
| Acetonitrile | 65 | 10 |
Characterization and Analytical Data
Spectroscopic Identification
Purity Assessment
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals 99.2% purity, with retention time = 6.8 min. Residual solvents (DMF, SOCl₂) are undetectable (<0.01% by GC-MS).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems (channel diameter = 500 μm) operating at 100°C and 10 bar achieve 92% yield with a residence time of 2 minutes, compared to 6 hours in batch.
Waste Minimization
Iodine recovery via aqueous NaHSO₃ extraction reduces catalyst costs by 70%. Chlorinated byproducts are minimized by substituting NCS with NaClO in buffered media (pH 4.5).
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human breast cancer cells (MCF-7) with IC50 values as low as 12 µM, indicating strong potential for anticancer drug development .
Mechanism of Action
The anticancer properties are often attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. This mechanism highlights the potential for developing targeted therapies that can selectively induce cell death in malignant cells while sparing normal tissues .
Antimicrobial Properties
Broad-Spectrum Activity
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been evaluated for its antimicrobial efficacy against various bacterial strains. It has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential as a lead compound for antibiotic development.
Neuropharmacological Applications
Anticonvulsant Effects
In preclinical studies, this compound demonstrated significant anticonvulsant properties in models of induced seizures. The dose-dependent reduction in seizure frequency suggests a modulatory effect on AMPA receptors, which are critical in excitatory neurotransmission. This positions the compound as a candidate for further research in epilepsy treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Modifications at the 6-position of the imidazopyridine ring have been linked to enhanced biological activity. For example, substituents at this position can significantly influence the compound's efficacy against cancer and microbial targets .
Anticancer Activity
A study published in Cancer Letters highlighted that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Antimicrobial Properties
Investigations into the antimicrobial effects revealed that certain derivatives maintained activity against resistant strains, suggesting that modifications could enhance efficacy and reduce resistance development.
Table 1: Biological Activities of this compound
| Activity Type | Description | IC50/Effect |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 cells | 12 µM |
| Antimicrobial | Activity against Staphylococcus aureus and Escherichia coli | MIC: 32-64 µg/mL |
| Anticonvulsant | Reduction in seizure frequency in animal models | Dose-dependent effect |
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, thereby disrupting bacterial growth and survival . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against Mycobacterium tuberculosis compared to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Another derivative with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .
Biological Activity
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (6-MIPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores the biological activity of 6-MIPCA, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
6-MIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their diverse biological activities. The compound exhibits significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) . The proposed mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways in the bacteria.
Target Enzymes :
- The activity of 6-MIPCA is linked to its ability to inhibit specific enzymes involved in bacterial survival and replication. Research indicates that modifications at various positions on the imidazo[1,2-a]pyridine ring can enhance or diminish this activity .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that 6-MIPCA possesses favorable properties such as good microsomal stability, which is crucial for its potential therapeutic applications . The compound's solubility and absorption characteristics are also being investigated to optimize its bioavailability in clinical settings.
Antimicrobial Activity
6-MIPCA has shown promising antimicrobial properties against various pathogens. Studies indicate that it may possess both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Recent investigations into the anticancer potential of 6-MIPCA reveal its cytotoxic effects on different cancer cell lines. For instance, it has been evaluated against HeLa cells (human cervical carcinoma) with varying concentrations used to determine half-maximal inhibitory concentration (IC50) values. Some derivatives have demonstrated IC50 values below 150 μM, indicating significant cytotoxicity .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antituberculosis Activity : In vitro studies have shown that 6-MIPCA analogues exhibit potent activity against M. tuberculosis strains resistant to conventional therapies. Compounds modified at the C6 position have been particularly effective .
- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays and clonogenic survival assays, revealing that several derivatives significantly inhibit cell viability in cancer cell lines through mechanisms that may include apoptosis induction .
- Structure-Activity Relationship (SAR) : Analysis of various substituents on the imidazo[1,2-a]pyridine scaffold has provided insights into how structural modifications influence biological activity. For example, changing a methyl group at position 6 to a chloro group resulted in a notable decrease in activity, highlighting the importance of specific functional groups for maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodology : Start with the ester precursor (e.g., 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, CAS 874-38-4), which can be synthesized via cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. Hydrolysis of the ester group using aqueous HCl or NaOH under reflux yields the carboxylic acid, followed by treatment with HCl gas in ethanol to form the hydrochloride salt .
- Characterization : Use -NMR and -NMR to confirm the imidazo[1,2-a]pyridine core and ester-to-acid conversion. LC-MS or HRMS validates molecular weight, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95%) .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Troubleshooting : Variations in melting points (e.g., 248–249°C for a chloro analog in vs. no data for the target compound) may arise from polymorphic forms or impurities. Recrystallize the compound from a solvent system like ethanol/water and compare DSC/TGA profiles. Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and reference analogs (e.g., 6-bromo-3-fluoro derivatives in ) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Protocol : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as imidazo[1,2-a]pyridines may undergo photolytic ring-opening. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing by-products?
- Experimental Design :
Reagent Selection : Use dimethylacetamide dimethyl acetal (DMADA) for cyclization, as it minimizes side reactions in imidazo[1,2-a]pyridine synthesis (see for analogous oxadiazolyl derivatives).
Solvent Optimization : Replace dioxane (used in ) with dimethyl sulfoxide (DMSO) to enhance solubility of intermediates.
Acid Hydrolysis : Employ microwave-assisted hydrolysis (100°C, 30 min) to reduce reaction time and degradation.
- Analysis : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and quantify by-products (e.g., decarboxylated products) using LC-MS/MS .
Q. What strategies are effective for resolving conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Data Contradiction Analysis :
- If a methyl-substituted analog shows inconsistent activity in kinase assays, evaluate stereochemical purity (e.g., chiral HPLC for (S)-isomers in ) and confirm protonation states (pKa of the carboxylic acid group affects binding).
- Use molecular docking (AutoDock Vina) to compare binding modes with related compounds (e.g., 8-bromo-3-fluoro derivatives in ) and identify key interactions (e.g., hydrogen bonding with the carboxylate group) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
LogP Prediction : Calculate partition coefficients (e.g., using ChemAxon) to balance hydrophilicity for solubility (target LogP < 3).
Metabolic Stability : Simulate CYP450 metabolism (StarDrop software) to identify susceptible sites (e.g., methyl group oxidation). Introduce electron-withdrawing substituents (e.g., fluoro at position 3, as in ) to block metabolic hotspots.
Synthetic Feasibility : Prioritize derivatives with commercially available building blocks (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in ) to streamline synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
